Quinoline-6-carbonyl chloride hydrochloride

CAS No.: 158000-98-7

Cat. No.: VC2392336

Molecular Formula: C10H7Cl2NO

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158000-98-7 |

|---|---|

| Molecular Formula | C10H7Cl2NO |

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | quinoline-6-carbonyl chloride;hydrochloride |

| Standard InChI | InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H |

| Standard InChI Key | QXRUURIWNYPMGL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl |

Introduction

Physical and Chemical Properties

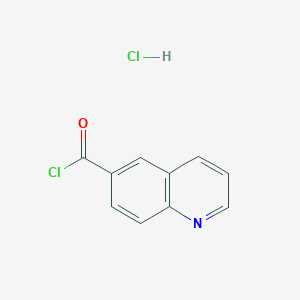

Quinoline-6-carbonyl chloride hydrochloride is characterized by specific physical and chemical properties that define its behavior in various chemical reactions and applications. The compound is identified by the CAS number 158000-98-7 and possesses a molecular formula of C10H7Cl2NO with a calculated molecular weight of 228.07 g/mol . The structure consists of a quinoline core with a carbonyl chloride group at the 6-position, forming a hydrochloride salt.

Identification Parameters

The compound can be identified through various analytical parameters, which are summarized in Table 1 below:

| Parameter | Value |

|---|---|

| CAS Number | 158000-98-7 |

| Molecular Formula | C10H7Cl2NO |

| Molecular Weight | 228.07 g/mol |

| InChI | InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H |

| InChIKey | QXRUURIWNYPMGL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl |

| Parent Compound | Quinoline-6-carbonyl chloride (CID 12391963) |

The compound exists as a salt with hydrogen chloride, where the hydrochloride portion significantly affects its solubility and stability characteristics compared to the parent compound .

Structural Characteristics

The structural features of quinoline-6-carbonyl chloride hydrochloride combine the aromatic stability of the quinoline backbone with the high reactivity of the carbonyl chloride functional group.

Molecular Structure

The compound consists of a quinoline core structure (a bicyclic system with a benzene ring fused to a pyridine ring) substituted at the 6-position with a carbonyl chloride (-COCl) group. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system influences the reactivity of the carbonyl chloride group, making it particularly susceptible to nucleophilic attack .

Structural Comparisons

Applications in Chemical Research

Quinoline-6-carbonyl chloride hydrochloride has found significant applications in both pharmaceutical research and industrial chemistry due to its versatile chemical properties.

Pharmaceutical Applications

The compound serves as an important building block in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds with diverse biological activities. The quinoline core structure is known to exhibit a wide range of biological properties, making derivatives like quinoline-6-carbonyl chloride hydrochloride valuable in drug discovery efforts.

Pharmaceutical applications include the development of compounds with:

-

Anticancer properties

-

Antimicrobial activities

-

Anti-inflammatory effects

-

Antimalarial potential

-

Antiviral capabilities

The mechanism of action often involves interaction with key enzymes or proteins, such as DNA topoisomerases, which are crucial for DNA replication and repair.

Industrial Applications

Beyond medicinal applications, quinoline-6-carbonyl chloride hydrochloride and related compounds are utilized in industrial chemistry for various purposes:

-

Production of dyes and pigments

-

Development of pH indicators for analytical chemistry

-

Synthesis of other organic compounds as chemical intermediates

-

Preparation of specialized materials with unique properties

International Trade and Availability

Evidence suggests that quinoline-6-carbonyl chloride hydrochloride is traded internationally, particularly in the research chemical market. Export data indicates shipments from the United States to India, with specific documentation of the compound under the product identifier EN300-79922, with a purity specification of 95% . This international trade highlights the compound's importance in global chemical research and industrial applications.

The compound is typically categorized under Harmonized System (HS) Code 29339990, which encompasses heterocyclic compounds with nitrogen hetero-atoms only . This classification is consistent with its chemical structure containing the quinoline nitrogen.

Biological Activities

The quinoline scaffold, present in quinoline-6-carbonyl chloride hydrochloride, is associated with numerous biological activities that make it valuable in pharmaceutical research.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antitumor | Interaction with DNA topoisomerases and other cellular targets | Cancer therapy research |

| Antimalarial | Inhibition of heme polymerization in Plasmodium species | Malaria treatment research |

| Antibacterial | Multiple mechanisms including DNA gyrase inhibition | Infectious disease research |

| Antiviral | Interference with viral replication processes | Viral infection research |

| Anti-inflammatory | Modulation of inflammatory pathways | Inflammatory disorder research |

These biological activities make quinoline derivatives, including potential derivatives of quinoline-6-carbonyl chloride hydrochloride, subjects of interest in medicinal chemistry research.

Research Trends and Future Directions

Current research trends involving quinoline-6-carbonyl chloride hydrochloride and related compounds focus on expanding their applications in both pharmaceutical and material sciences.

Recent Developments

Recent research has explored the potential of quinoline derivatives in the development of targeted therapies. For example, quinoline-6-carbonitrile-based compounds have been investigated as selective inhibitors of CDK8/19 Mediator kinases, showing promise in anticancer research . While this specific research focused on the carbonitrile rather than carbonyl chloride derivatives, it illustrates the ongoing interest in functionalized quinolines at the 6-position.

Future Research Opportunities

Future research directions may include:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of structure-activity relationships to optimize biological activities

-

Investigation of novel applications in material science

-

Study of combination therapies leveraging the diverse biological activities of quinoline derivatives

-

Development of targeted drug delivery systems incorporating quinoline-based compounds

The reactive nature of the carbonyl chloride group presents opportunities for the synthesis of a wide range of derivatives through reactions with various nucleophiles, potentially leading to novel compounds with enhanced or specialized properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume